molecular formula C12H22N2O2 B2551383 Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2418594-47-3

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B2551383
M. Wt: 226.32
InChI Key: ROCVLKAYBDLJMG-CABZTGNLSA-N
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Description

The compound of interest, tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a structurally complex molecule that falls within the category of azabicycloalkane amino acids. These compounds are known for their utility in the field of peptide-based drug discovery as they serve as rigid dipeptide mimetics, which are crucial for structure-activity studies .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been achieved through various synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using scalable routes, highlighting the potential for large-scale production of such compounds . Similarly, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was improved by starting from commercially available chiral lactone, demonstrating the importance of starting material selection in the synthesis of complex azabicycloalkanes .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized, showcasing the ability to synthesize and analyze chiral azabicycloalkane derivatives .

Chemical Reactions Analysis

The chemical reactivity of azabicycloalkane carboxylates allows for further derivatization and the formation of novel compounds. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved the formation of diastereomeric salts and chromatography on a chiral stationary phase, indicating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The crystallographic analysis provides insights into the space group, cell dimensions, and density, which are essential for understanding the compound's behavior in different environments. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a monoclinic space group with specific cell dimensions and density . These properties are critical for the application of these compounds in drug design and synthesis.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related bicyclic compounds has been a topic of interest due to their potential in medicinal chemistry and material science. Moriguchi et al. (2014) discussed the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing insights into the molecular structure through single crystal X-ray diffraction analysis. This study emphasizes the compound's bicyclo[2.2.2]octane structure, featuring lactone and piperidine groups, indicative of the structural versatility of such compounds for further chemical modifications and applications (Moriguchi et al., 2014).

Scalable Synthetic Routes

An efficient and scalable synthesis route for enantiomerically pure derivatives of similar bicyclic compounds was presented by Maton et al. (2010). The research highlights improvements over traditional methods, focusing on the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing the compound's potential for large-scale production and its relevance in synthetic chemistry (Maton et al., 2010).

Application in Piperidine Synthesis

Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, highlighting the compound's utility in diversifying piperidine derivatives. This work demonstrates the compound's role in enabling the functionalization of piperidines, which are valuable in various pharmaceutical applications (Harmsen et al., 2011).

properties

IUPAC Name

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVLKAYBDLJMG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

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